molecular formula C23H29N3O4S2 B2762452 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 361478-93-5

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2762452
CAS No.: 361478-93-5
M. Wt: 475.62
InChI Key: LKTTWSMUQMUQCM-UHFFFAOYSA-N
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a benzamide core linked to a benzothiazole moiety and a sulfamoyl group substituted with two 2-methylpropyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting the benzothiazole derivative with an appropriate benzoyl chloride in the presence of a base like triethylamine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide derivative with bis(2-methylpropyl)amine and chlorosulfonic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can occur at the benzamide or benzothiazole moieties, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group, where the bis(2-methylpropyl) groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield hydroxyl derivatives, while reduction of the benzamide moiety can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the benzothiazole moiety, in particular, is of interest due to its known bioactivity in various biological systems.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new antibacterial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound shares the sulfamoyl and benzamide groups but differs in the presence of an oxadiazole ring instead of a benzothiazole ring.

    N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(methylsulfamoyl)benzamide: This compound has a similar benzothiazole and benzamide structure but with a methylsulfamoyl group instead of bis(2-methylpropyl)sulfamoyl.

Uniqueness

The uniqueness of 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the benzothiazole and sulfonamide moieties makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S2/c1-15(2)13-26(14-16(3)4)32(28,29)19-9-6-17(7-10-19)22(27)25-23-24-20-11-8-18(30-5)12-21(20)31-23/h6-12,15-16H,13-14H2,1-5H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTTWSMUQMUQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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